2-Amino-1-pyrazin-2-yl-ethanone
Overview
Description
2-Amino-1-pyrazin-2-yl-ethanone is a heterocyclic organic compound that features a pyrazine ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-pyrazin-2-yl-ethanone typically involves the reaction of pyrazine derivatives with suitable reagents. One common method includes the condensation of pyrazine-2-carboxylic acid with ethylamine, followed by cyclization and reduction steps . Another approach involves the use of pyrazine-2-carbaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cyclization and reduction steps, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-pyrazin-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazine-2-yl-ethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Amino-1-pyrazin-2-yl-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
2-Aminopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
2-Aminoquinoline: Contains a quinoline ring, offering different electronic properties.
2-Aminopyridine: Features a pyridine ring, which affects its reactivity and applications.
Uniqueness: 2-Amino-1-pyrazin-2-yl-ethanone is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
2-amino-1-pyrazin-2-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBZNXCGPUZNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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